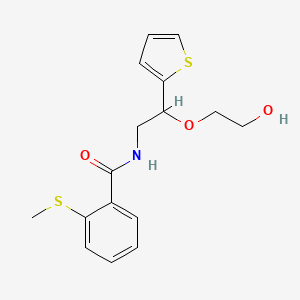

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide

Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide is a benzamide derivative characterized by a thiophene ring, a hydroxyethoxy side chain, and a methylthio substituent on the benzamide core. Benzamides are widely studied for their pharmacological properties, including antiparasitic, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-21-14-6-3-2-5-12(14)16(19)17-11-13(20-9-8-18)15-7-4-10-22-15/h2-7,10,13,18H,8-9,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIZOYQZRPWVRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16N2O3S

- Molecular Weight : 296.35 g/mol

- CAS Number : 2034615-14-8

Pharmacological Activities

The biological activity of this compound has been evaluated in various studies, highlighting its diverse pharmacological effects:

-

Antiproliferative Activity :

Cell Line IC50 (µM) MCF-7 1.2 HCT 116 3.7 HEK 293 5.3 - Antioxidant Activity :

- Antimicrobial Activity :

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may modulate ROS levels, thereby protecting normal cells while selectively targeting cancerous ones.

Case Studies

Several research studies have investigated the biological activity of related compounds and their implications:

-

Study on Antiproliferative Effects :

A study published in MDPI demonstrated that similar benzimidazole derivatives exhibited strong antiproliferative activity across multiple cancer cell lines, suggesting a potential pathway for developing new anticancer therapies . -

Antioxidant Evaluation :

Research comparing the antioxidative capabilities of various compounds revealed that those with hydroxyl and methoxy substitutions showed significant improvements over traditional antioxidants in cellular models . -

Antimicrobial Assessment :

Another study highlighted the effectiveness of thiobenzanilides in developing new antimicrobial agents, emphasizing the role of structural modifications in enhancing their activity against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)

- Structural Similarities : Both compounds feature a benzamide backbone with sulfur-containing heterocycles (thiophene in the target compound vs. thiazole in nitazoxanide).

- Functional Differences : Nitazoxanide’s nitro group confers antiparasitic activity, whereas the target compound’s hydroxyethoxy and methylthio groups may influence solubility and target specificity.

- Applications : Nitazoxanide is clinically used against protozoan infections, while the target compound’s biological activity remains uncharacterized in the evidence.

N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

- Structural Comparison : Etobenzanid has an ethoxymethoxy group, analogous to the hydroxyethoxy chain in the target compound.

- Functional Role : Etobenzanid’s herbicidal activity suggests that ether side chains in benzamides can modulate environmental stability and bioavailability.

Thiophene-Containing Analogs

N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone derivatives

- Key Features: These quinolone derivatives incorporate a methylthio-thiophene moiety, similar to the target compound’s thiophen-2-yl and methylthio groups.

- Bioactivity : Demonstrated antibacterial activity against Gram-positive pathogens, highlighting the role of sulfur atoms in enhancing membrane permeability.

2-[(2-Thienylmethyl)thio]-N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-benzamide

- Structural Parallels : Combines a thiophene ring with a benzamide core, akin to the target compound.

- Therapeutic Potential: Designed as a cancer and antiviral agent, emphasizing the versatility of thiophene-containing benzamides in drug discovery.

Methylthio-Substituted Derivatives

4-Bromo-N-methoxy-N-methyl-2-(methylthio)benzamide

- Synthesis Relevance : Prepared via coupling of 4-bromo-2-(methylthio)benzoic acid with N,O-dimethylhydroxylamine, suggesting feasible routes for synthesizing the target compound.

- Role of Methylthio Group : The methylthio substituent improves electrophilicity, aiding in nucleophilic substitution reactions.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.